(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
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Overview
Description
(S)-5-Methyl-4,7-diazaspiro[25]octane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride typically involves the use of 1-aminocyclopropane carboxylate as a starting material . The synthetic route includes several steps:
Cyclization: The starting material undergoes cyclization to form the spirocyclic structure.
Reduction: The intermediate product is then reduced to form the desired compound.
Purification: The final product is purified to achieve the required purity level.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
- 4,7-Diazaspiro[2.5]octane dihydrochloride
Uniqueness
(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
(5S)-5-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6-4-8-5-7(9-6)2-3-7;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGBVHLSHNCEEE-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(N1)CC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC2(N1)CC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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